1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride
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Overview
Description
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases like DBU and solvents such as THF . The brominated pyrazole can be introduced via Suzuki–Miyaura cross-coupling reactions with boronic acids .
Industrial Production Methods: For industrial-scale production, green and cost-effective methods are preferred. These methods often employ commercially available and low-cost starting materials and aim to minimize the use of hazardous reagents . Microchannel reactors and other advanced technologies are utilized to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and bases such as DBU are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles and azetidines .
Scientific Research Applications
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride exerts its effects involves interactions with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Azetidine Derivatives: Compounds like 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids.
Pyrazole Derivatives: Various substituted pyrazoles.
Uniqueness: 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride is unique due to the combination of the azetidine and pyrazole rings, which confer distinct chemical and biological properties . This dual-ring structure is not commonly found in other compounds, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-bromopyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBOLFYZWXRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201657-76-2 |
Source
|
Record name | 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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